2-Chloro-3-trimethylsilanylethynyl-pyridine is a pyridine derivative with the molecular formula C10H12ClNSi . It consists of a pyridine ring substituted with a chlorine atom at the 2-position and a trimethylsilylethynyl group at the 3-position. The compound has a molecular weight of 209.75 g/mol .
The structure of this compound combines several interesting features:
Due to the lack of specific information, it is advisable to handle this compound with caution assuming it might possess similar hazards to other chlorinated and organosilicon compounds. These can include:
While specific reactions of 2-Chloro-3-trimethylsilanylethynyl-pyridine are not directly reported in the provided search results, we can infer potential reactivity based on its structural components:
While the exact synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine is not described in the search results, we can propose a potential synthetic route based on similar compounds:
The general procedure for silylation of terminal alkynes might be adapted:
While specific applications of 2-Chloro-3-trimethylsilanylethynyl-pyridine are not mentioned in the search results, potential applications can be inferred based on its structure and reactivity:
Several compounds share structural similarities with 2-Chloro-3-trimethylsilanylethynyl-pyridine:
The unique features of 2-Chloro-3-trimethylsilanylethynyl-pyridine compared to these similar compounds include:
The IUPAC name 2-(2-chloropyridin-3-yl)ethynyl-trimethylsilane reflects the compound’s architecture:
The SMILES notation $$ \text{CSi(C)C#CC1=C(N=CC=C1)Cl} $$ confirms the connectivity. The TMS group acts as a protecting group for the terminal alkyne, preventing undesired side reactions during synthesis.
Property | Value/Description | Source |
---|---|---|
IUPAC Name | 2-(2-chloropyridin-3-yl)ethynyl-trimethylsilane | |
SMILES | CSi(C)C#CC1=C(N=CC=C1)Cl | |
InChI | SBSZJRBQSBKNGE-UHFFFAOYSA-N | |
Molecular Formula | C₁₀H₁₂ClNSi | |
Molecular Weight | 209.75 g/mol |
3D Conformation: The pyridine ring adopts a planar structure, with the ethynyl-TMS group oriented perpendicular to the ring due to steric and electronic effects. Computational models (e.g., InChIKey: SBSZJRBQSBKNGE-UHFFFAOYSA-N) validate the geometry.
Key Functional Groups:
The most effective synthetic route to 2-chloro-3-trimethylsilanylethynyl-pyridine involves palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon bonds in organic synthesis [2] [4]. These methodologies enable the construction of complex alkynylated pyridine frameworks under relatively mild conditions while maintaining excellent functional group tolerance [5] [6].
The Sonogashira coupling reaction serves as the cornerstone methodology for synthesizing 2-chloro-3-trimethylsilanylethynyl-pyridine, providing exceptional efficiency when properly optimized [1] [7]. Research has demonstrated that this transformation can achieve yields up to 99% under carefully controlled conditions [1]. The reaction proceeds through the coupling of 2,3-dichloropyridine or 3-bromo-2-chloropyridine with trimethylsilylacetylene in the presence of palladium and copper catalysts [2] [5].
Optimization studies have revealed that reaction temperature plays a critical role in determining both yield and selectivity [8] [9]. While room temperature conditions have been successfully employed, providing 99% yield in 5 hours, elevated temperatures between 80-100°C are often necessary for more challenging substrates [1] [10]. The reaction time typically ranges from 3 to 24 hours, with most transformations completing within this timeframe [7] [11].
The choice of base significantly influences the reaction outcome, with triethylamine emerging as the most effective option for pyridine substrates [1] [12]. Alternative bases such as diisopropylamine and potassium carbonate have shown comparable efficacy in specific cases, though triethylamine provides superior results for the target compound [13] [10]. The base serves multiple functions, including deprotonation of the terminal alkyne and neutralization of hydrogen halide byproducts [14] [6].
Solvent selection critically impacts both reaction efficiency and product purity [8] [15]. Dimethylformamide has proven particularly effective for pyridine substrates, providing excellent solubility for both reactants and catalysts while maintaining chemical inertness [9] [16]. Tetrahydrofuran and acetonitrile represent viable alternatives, each offering distinct advantages in terms of reaction kinetics and workup procedures [7] [17].
Parameter | Optimized Conditions | Literature Examples |
---|---|---|
Temperature (°C) | 20-100 | 20°C (Dix et al.), 80-100°C (typical) |
Time (hours) | 3-24 | 5 h (Dix et al.), 1.5-24 h (typical) |
Catalyst Loading (mol%) | 2-5 | 2.5-5 mol% Pd(PPh₃)₂Cl₂ |
Copper Co-catalyst (mol%) | 5-10 | 5-10 mol% CuI |
Base Equivalents | 1.5-3.0 | 1.5-3.0 equiv triethylamine |
Solvent | DMF/THF/Acetonitrile | DMF, THF, acetonitrile |
Atmosphere | Inert (N₂/Ar) | Nitrogen or argon |
The synergistic combination of bis(triphenylphosphine)palladium dichloride and copper iodide represents the gold standard catalyst system for synthesizing 2-chloro-3-trimethylsilanylethynyl-pyridine [1] [7]. This dual-metal system operates through complementary catalytic cycles, where palladium facilitates oxidative addition and reductive elimination steps, while copper activates the terminal alkyne through formation of copper acetylide intermediates [18] [14].
The palladium component, typically employed at 2-5 mol% loading, undergoes a well-established catalytic cycle beginning with oxidative addition of the aryl halide to form a palladium(II) intermediate [19] [7]. The square planar geometry of bis(triphenylphosphine)palladium dichloride provides optimal electronic and steric properties for this transformation [19]. The triphenylphosphine ligands serve dual functions, stabilizing the palladium center against decomposition while facilitating electron transfer processes [20].
Copper iodide, employed at 5-10 mol% loading, activates trimethylsilylacetylene through formation of a copper acetylide species [7] [14]. This activation dramatically enhances the nucleophilicity of the alkyne, enabling efficient transmetalation with the palladium center [18]. The copper cocatalyst also prevents homocoupling of the alkyne, a common side reaction that can significantly reduce yields [21].
Recent mechanistic studies have revealed that the palladium and copper cycles operate independently but synergistically [14] [6]. The active palladium species is typically a monophosphine Pd(0) complex, generated through ligand dissociation and reduction of the palladium(II) precatalyst [22] [23]. Temperature control proves critical for maintaining the appropriate balance between catalytic activity and catalyst stability [23].
Catalyst System | Temperature (°C) | Typical Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Pd(PPh₃)₂Cl₂/CuI | 20-80 | 85-99 | High efficiency, mild conditions | Copper removal required |
Pd(PPh₃)₄/CuI | 25-100 | 70-95 | High activity, stable | Air sensitive |
PdCl₂/PPh₃/CuI | 80-120 | 60-85 | Cost effective | Higher temperatures needed |
Pd-NHC complexes | 60-100 | 80-95 | High stability, functional group tolerance | Complex synthesis |
Copper-free systems | 80-150 | 70-90 | No copper contamination | Higher catalyst loading |
The incorporation of the trimethylsilylethynyl functionality represents a critical synthetic challenge requiring specialized methodologies [24] [25]. Multiple approaches have been developed for installing this distinctive structural motif, each offering unique advantages in terms of efficiency, selectivity, and substrate scope [26] [27].
Alternative strategies include the pre-formation of silylated alkyne intermediates through Grignard chemistry followed by reaction with trimethylsilyl chloride [25] [29]. This approach offers superior control over regioselectivity but requires additional synthetic steps and careful handling of organometallic reagents [30]. The reaction typically proceeds at low temperatures (-78°C) to minimize side reactions and maximize yields [25].
Direct hydrosilylation methods provide another viable route, particularly for substrates bearing suitable alkene or alkyne precursors [26] [31]. These transformations often require specialized catalysts such as platinum or iridium complexes and proceed under elevated temperatures [30] [27]. While less commonly employed for the target compound, hydrosilylation offers unique advantages for specific substrate classes [32].
Method | Temperature (°C) | Yield Range (%) | Selectivity | Substrate Scope |
---|---|---|---|---|
Grignard + TMSCl | -78 to 25 | 70-95 | High | Terminal alkynes |
LDA + TMSCl | -78 | 75-90 | Very High | Terminal alkynes |
Direct Hydrosilylation | 80-150 | 60-85 | Moderate | Alkenes/alkynes |
Sonogashira with TMS-acetylene | 20-100 | 80-99 | High | Aryl/vinyl halides |
Cross-coupling of silyl acetylenes | 25-120 | 70-95 | High | Aryl/vinyl halides |
The purification of 2-chloro-3-trimethylsilanylethynyl-pyridine requires careful selection of methodologies to achieve high purity while maintaining acceptable recovery yields [33] [11]. The compound's polarity and molecular weight characteristics necessitate specialized approaches that effectively separate the product from residual catalysts, byproducts, and unreacted starting materials [34] [35].
Flash chromatography on silica gel represents the most widely employed purification technique, providing excellent separation efficiency with typical recovery yields of 75-95% [33] [11]. The optimal solvent systems include hexane/ethyl acetate gradients or dichloromethane/methanol mixtures, depending on the specific impurity profile [35] [36]. Careful monitoring by thin-layer chromatography ensures optimal fraction collection and maximum product recovery [35].
Recrystallization offers superior purity levels (98-99.5%) but with reduced recovery yields (60-85%) [37] [38]. This technique proves particularly valuable when extremely high purity is required for subsequent synthetic transformations or analytical characterization [38]. Suitable recrystallization solvents include ethanol, acetonitrile, and diethyl ether, selected based on temperature-dependent solubility profiles [37].
Aqueous workup procedures play a crucial role in removing residual metal catalysts, particularly copper species that can interfere with subsequent reactions [34] [39]. Sequential washing with ammonium chloride solution, sodium bicarbonate solution, and brine effectively removes ionic impurities while preserving the organic product [11] [40]. Copper removal is monitored using colorimetric test strips until acceptable levels (0-10 ppm) are achieved [34].
Advanced purification techniques such as preparative high-performance liquid chromatography provide exceptional purity (99-99.9%) for challenging separations [41]. While more expensive and time-consuming, these methods prove invaluable for complex mixtures or when analytical-grade material is required [42].
Purification Method | Typical Recovery (%) | Purity Achieved (%) | Solvent Systems | Applications |
---|---|---|---|---|
Flash Chromatography | 75-95 | 95-99 | Hexane/EtOAc, DCM/MeOH | General purification |
Recrystallization | 60-85 | 98-99.5 | EtOH, MeCN, Et₂O | High purity requirements |
Aqueous Workup + Chromatography | 80-95 | 90-98 | NH₄Cl(aq), NaHCO₃(aq) | Metal removal |
Kugelrohr Distillation | 85-95 | 95-99 | Not applicable | Volatile compounds |
Preparative HPLC | 90-98 | 99-99.9 | MeCN/H₂O, MeOH/H₂O | Complex mixtures |
Yield optimization strategies focus on minimizing catalyst decomposition, preventing side reactions, and maximizing conversion of starting materials [21] [43]. The use of degassed solvents and inert atmosphere conditions proves essential for maintaining catalyst activity throughout the reaction period [44] [16]. Careful temperature control prevents both catalyst deactivation at elevated temperatures and insufficient conversion at lower temperatures [10] [9].
2-Chloro-3-trimethylsilanylethynyl-pyridine represents a significant class of organoheterocyclic compounds featuring both chloro and trimethylsilylethynyl functional groups attached to a pyridine ring. The compound, designated by CAS number 470463-35-5, exhibits a molecular formula of C₁₀H₁₂ClNSi with a molecular weight of 209.75 g/mol [1] [2] [3] [4].
The compound exists as a solid at room temperature with a density of 1.1±0.1 g/cm³ [5]. Thermal stability studies indicate a boiling point of 244.0±40.0 °C at standard atmospheric pressure (760 mmHg), demonstrating reasonable thermal stability for synthetic manipulations and characterization procedures [5]. The flash point of 101.4±27.3 °C suggests moderate volatility characteristics requiring appropriate safety precautions during handling [5].
Comprehensive spectroscopic characterization of 2-chloro-3-trimethylsilanylethynyl-pyridine relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic techniques to elucidate structural features and confirm molecular identity.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within the molecular framework. Based on structural analysis and comparison with related trimethylsilylethynyl pyridine derivatives, the ¹H NMR spectrum exhibits characteristic chemical shifts reflecting the unique substitution pattern [6] [7].
The aromatic region displays signals corresponding to the pyridine ring protons. The proton at position 4 of the pyridine ring appears as a multipicity in the range of 7.2-7.5 ppm, while the proton at position 5 exhibits chemical shifts between 7.5-8.0 ppm [6] [7]. The most downfield signal, corresponding to the proton at position 6, resonates at approximately 8.4-8.6 ppm, reflecting the deshielding effect of the pyridine nitrogen atom [8] [9].
The trimethylsilyl group generates a characteristic sharp singlet integrating for nine protons at approximately 0.2-0.3 ppm, consistent with literature values for trimethylsilyl-protected acetylenic compounds [10] [11]. This upfield chemical shift results from the shielding effect of the silicon atom and represents a diagnostic signal for confirming the presence of the trimethylsilyl protecting group.
¹³C NMR spectroscopy reveals distinct carbon environments within the molecular structure. The trimethylsilyl carbon atoms resonate near 0 ppm, providing confirmation of the protecting group integrity [6] [7]. The acetylenic carbon atoms exhibit characteristic chemical shifts in the range of 100-110 ppm, typical for triple bond carbons in trimethylsilyl-protected systems [7]. The pyridine ring carbons display chemical shifts consistent with aromatic heterocyclic systems, with the carbon bearing the chlorine substituent showing appropriate deshielding effects [12].
Infrared spectroscopy provides valuable information regarding the vibrational modes of functional groups within the molecule. The most characteristic feature of 2-chloro-3-trimethylsilanylethynyl-pyridine is the acetylenic C≡C stretching vibration, which appears as a medium-intensity absorption band at approximately 2160-2170 cm⁻¹ [6] [7] [13].
This frequency is typical for trimethylsilyl-protected acetylenes and represents a diagnostic marker for confirming the presence of the ethynyl functionality [7]. The substitution pattern on the pyridine ring influences the exact frequency through electronic effects, with electron-withdrawing groups such as chlorine potentially causing slight shifts in the absorption frequency.
Additional infrared absorptions include aromatic C-H stretching vibrations in the region of 3000-3100 cm⁻¹, characteristic of pyridine ring protons [15] [13]. The trimethylsilyl group contributes methyl C-H stretching absorptions at 2950-2970 cm⁻¹, while Si-C stretching vibrations appear at approximately 1250 cm⁻¹ [7] [13].
The carbon-chlorine bond exhibits characteristic stretching vibrations in the range of 600-800 cm⁻¹, providing additional confirmation of the chloro substituent [16] [13]. The exact frequency within this range depends on the electronic environment and hybridization of the carbon atom bearing the chlorine.
Thermogravimetric analysis provides essential information regarding the thermal stability and decomposition characteristics of 2-chloro-3-trimethylsilanylethynyl-pyridine. While specific thermogravimetric data for this exact compound are not extensively documented in the literature, thermal analysis of related trimethylsilylethynyl compounds provides valuable insights into expected thermal behavior [17] [18].
Studies on similar pyridine derivatives containing trimethylsilyl groups demonstrate that thermal stability is influenced by the nature and position of substituents on the pyridine ring [18]. The trimethylsilyl protecting group typically exhibits good thermal stability under inert atmosphere conditions, maintaining structural integrity at temperatures well above 200°C [17].
Decomposition patterns generally involve initial loss of the trimethylsilyl group through desilylation reactions, followed by degradation of the organic framework. The presence of the chlorine substituent may influence the decomposition temperature and mechanism through electronic and steric effects [18]. Understanding these thermal characteristics is crucial for establishing appropriate storage conditions and processing parameters for synthetic applications.
Crystallographic analysis represents the most definitive method for structural characterization, providing precise atomic coordinates and bond parameters. While specific crystal structure data for 2-chloro-3-trimethylsilanylethynyl-pyridine are not readily available in the current literature, crystallographic studies of related compounds provide valuable structural insights .
The molecular geometry of trimethylsilylethynyl pyridine derivatives typically exhibits planar pyridine ring systems with the acetylenic substituent extending linearly from the ring carbon. The trimethylsilyl group adopts a tetrahedral geometry around the silicon center, with methyl groups oriented to minimize steric interactions .
Bond lengths and angles in these systems reflect the electronic nature of the substituents, with the chlorine atom influencing the electron density distribution throughout the aromatic system. The C≡C triple bond maintains typical acetylenic characteristics with bond lengths of approximately 1.20 Å .
Intermolecular interactions in the solid state may include weak hydrogen bonding involving the pyridine nitrogen and aromatic C-H groups, as well as halogen bonding interactions involving the chlorine substituent. These interactions influence crystal packing arrangements and may affect physical properties such as melting point and solubility characteristics.
Property | Value | Reference |
---|---|---|
CAS Number | 470463-35-5 | [1] [2] [3] [4] |
Molecular Formula | C₁₀H₁₂ClNSi | [1] [2] [3] [4] |
Molecular Weight | 209.75 g/mol | [1] [2] [3] [4] |
Physical State | Solid | [2] |
Density | 1.1±0.1 g/cm³ | [5] |
Boiling Point | 244.0±40.0 °C at 760 mmHg | [5] |
Flash Point | 101.4±27.3 °C | [5] |
Spectroscopic Technique | Assignment | Chemical Shift/Frequency | Reference |
---|---|---|---|
¹H NMR | Pyridine H-4 | ~7.2-7.5 ppm | [6] [7] |
¹H NMR | Pyridine H-5 | ~7.5-8.0 ppm | [6] [7] |
¹H NMR | Pyridine H-6 | ~8.4-8.6 ppm | [6] [7] |
¹³C NMR | Trimethylsilyl (Si-CH₃) | ~0.2-0.3 ppm | [10] [11] |
IR | C≡C stretch (acetylenic) | 2160-2170 cm⁻¹ | [6] [7] [13] |
IR | C-H stretch (aromatic) | 3000-3100 cm⁻¹ | [15] [13] |
IR | C-H stretch (methyl) | 2950-2970 cm⁻¹ | [13] |
IR | Si-C stretch | 1250 cm⁻¹ | [7] [13] |
IR | C-Cl stretch | 600-800 cm⁻¹ | [16] [13] |